4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate
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Overview
Description
4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 3,4-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate scaling of reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: 4-Carboxy-2-methoxyphenyl 3,4-dimethoxybenzoate.
Reduction: 4-(1-Hydroxyethyl)-2-methoxyphenyl 3,4-dimethoxybenzoate.
Substitution: Products depend on the nucleophile used, such as 4-acetyl-2-hydroxyphenyl 3,4-dimethoxybenzoate when methoxy groups are substituted.
Scientific Research Applications
4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in spectroscopic studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is not well-characterized. it is believed to interact with various molecular targets through its functional groups. The acetyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions and electron-donating effects, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the benzoate moiety.
4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate: Differing only in the position of methoxy groups.
4-(2-Methoxyphenoxy)acetylphenyl 3,4-dimethoxybenzoate: Contains an additional phenoxy group.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-11(19)12-5-8-15(17(9-12)23-4)24-18(20)13-6-7-14(21-2)16(10-13)22-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGQRCWSIAFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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